molecular formula C12H13F4NO3 B2538303 3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid CAS No. 2228811-38-7

3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid

Cat. No.: B2538303
CAS No.: 2228811-38-7
M. Wt: 295.234
InChI Key: IHUQTWBBOBVCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid is a chemical compound with the molecular formula C10H12FNO.C2HF3O2. It is known for its unique structure, which includes a fluorine atom, an oxolane ring, and an aniline group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid typically involves the reaction of 3-fluoroaniline with oxirane in the presence of a catalyst to form 3-fluoro-2-(oxolan-2-yl)aniline. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom and the aniline group play crucial roles in binding to enzymes and receptors, leading to various biochemical effects. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(oxolan-2-yl)aniline trifluoroacetic acid is unique due to its combination of a fluorine atom, an oxolane ring, and an aniline group. This unique structure imparts distinctive chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-2-(oxolan-2-yl)aniline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2HF3O2/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;3-2(4,5)1(6)7/h1,3-4,9H,2,5-6,12H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQTWBBOBVCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=C(C=CC=C2F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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